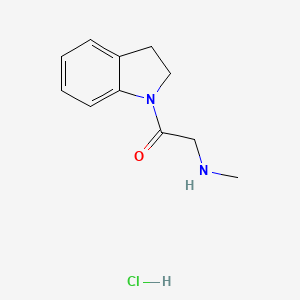
1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride is a compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cancer cells and its antimicrobial properties.
- Molecular Formula : C₁₁H₁₅ClN₂O
- CAS Number : 1049769-37-0
- Molecular Weight : 220.72 g/mol
- Structure : The compound features an indole structure, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of various indole derivatives, this compound demonstrated significant antiproliferative activity against several cancer cell lines, including:
- A549 (lung cancer) : The compound showed preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, indicating selective cytotoxicity .
The mechanism underlying the anticancer effects may involve:
- Induction of Apoptosis : Compounds in this class often trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : The presence of the indole moiety is linked to inhibition of key signaling pathways involved in cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Case Study: Antibacterial Efficacy
In vitro studies have shown that related indole compounds possess antibacterial activity against:
- Staphylococcus aureus (including MRSA)
- Mycobacterium tuberculosis
For instance, an analog with similar structural features exhibited a minimum inhibitory concentration (MIC) of 3.90 µg/mL against S. aureus and less than 1 µg/mL against MRSA . This suggests that this compound may share similar antibacterial properties.
Comparative Biological Activity Table
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(methylamino)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-8-11(14)13-7-6-9-4-2-3-5-10(9)13;/h2-5,12H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDSVWSQZOYROL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














